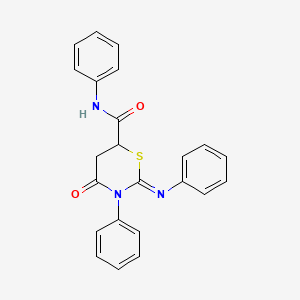

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes This compound is characterized by its unique structure, which includes a thiazinane ring, a phenylimino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazinane derivative with a phenylamine derivative under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino and carboxamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

(2Z)-2-(Phenylimino)-1,3-thiazolidine-4-one: Shares the thiazolidine ring structure but differs in the functional groups attached.

(2Z)-2-(Phenylimino)-1-benzothiophen-3(2H)-one: Contains a benzothiophene ring instead of a thiazinane ring.

Uniqueness

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a member of the thiazine class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3S, with a molecular weight of 468.9 g/mol. Its structure features a thiazine ring fused with phenyl and imino groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2O3S |

| Molecular Weight | 468.9 g/mol |

| IUPAC Name | This compound |

The biological activity of thiazine derivatives often stems from their ability to interact with various biological targets such as enzymes and receptors. The thiazine ring and the phenyl substituents in this compound facilitate binding to these targets, leading to inhibition or activation of specific biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazine derivatives. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines:

- Cytotoxicity : Compounds derived from thiazolidinones have demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and K562. For example, one study reported IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolidinone A | K562 | 8.5 |

| Thiazolidinone B | HeLa | 12.7 |

Antimicrobial Activity

Thiazine derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

- Activity Spectrum : In vitro studies indicate that certain thiazolidinone derivatives exhibit strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of thiazine compounds is another area of interest. Some derivatives have shown efficacy against viruses such as Yellow Fever Virus (YFV), with specific compounds demonstrating EC50 values lower than established antiviral agents like ribavirin .

Case Studies

- Anticancer Study : A study evaluated a series of thiazolidinone derivatives for their anticancer properties. The results indicated that several compounds exhibited significant cytotoxicity against breast and lung cancer cell lines compared to standard chemotherapeutics .

- Antimicrobial Evaluation : Another research focused on synthesizing new thiazolidinones and testing them against various bacterial strains. The most active derivative showed promising results against Gram-positive bacteria with an MIC value significantly lower than that of conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization, imine formation, and carboxamide coupling. Key steps include:

- Cyclization : Use of thiourea derivatives or thioamides with α,β-unsaturated ketones under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) .

- Imine Formation : Condensation of aniline derivatives with ketone intermediates under acidic or neutral conditions, monitored via thin-layer chromatography (TLC) to track intermediate formation .

- Optimization : Reaction yields are maximized by controlling temperature (60–100°C), solvent polarity, and catalyst selection (e.g., iodine for cyclization). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the Z-configuration of the imine group and the thiazinane ring geometry. Key signals include δ 8.2–8.5 ppm (imine proton) and δ 170–175 ppm (carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C23H20N3O2S) and detects fragmentation patterns specific to the carboxamide and thiazinane moieties .

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C=N stretch) confirm functional groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to structural analogs (e.g., fluorinated derivatives show enhanced potency) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50 calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., imine formation) be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor imine condensation via time-resolved NMR or UV-Vis spectroscopy to determine rate constants and activation energy .

- Isotopic Labeling : Use 15N-labeled aniline derivatives to track nitrogen incorporation into the imine group via 15N NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and optimize reaction pathways, identifying steric or electronic bottlenecks .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound stability or bioavailability. For example, lower activity in serum-rich media suggests protein binding .

- Structural Analog Comparison : Test derivatives with substituent variations (e.g., 4-bromophenyl vs. 4-methoxyphenyl) to isolate functional group contributions .

- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to validate dose-dependent effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or thiazinane ring (e.g., methyl vs. ethyl groups) to assess steric/electronic effects .

- 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using IC50 data from analogs to predict activity cliffs and guide derivative design .

- Crystallography : Solve X-ray structures of target-bound complexes (e.g., with bacterial dihydrofolate reductase) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites (e.g., thymidylate synthase). Key parameters include binding energy (ΔG) and ligand efficiency .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess complex stability and identify conformational changes affecting potency .

- Pharmacophore Mapping : Align active/inactive analogs to define essential features (e.g., hydrogen bond acceptors near the carboxamide) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C, analyzing degradation via HPLC-UV at 24/48/72 hours. Half-life (t1/2) calculations guide formulation strategies .

- Thermal Analysis : DSC/TGA determine melting points and thermal decomposition pathways, critical for storage .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products via LC-MS .

Properties

Molecular Formula |

C23H19N3O2S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

4-oxo-N,3-diphenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |

InChI |

InChI=1S/C23H19N3O2S/c27-21-16-20(22(28)24-17-10-4-1-5-11-17)29-23(25-18-12-6-2-7-13-18)26(21)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,28) |

InChI Key |

ZFGSXLKMIRDNKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.